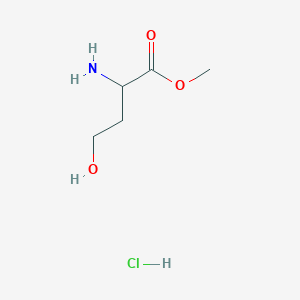
Methyl homoserinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl homoserinate hydrochloride is a chemical compound that plays a significant role in various scientific and industrial applications. It is a derivative of L-homoserine, an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . This compound is known for its functional versatility, making it valuable in fields like pharmaceuticals, agriculture, cosmetics, and the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl homoserinate hydrochloride typically involves multiple steps. One common method starts with L-methionine, which reacts with methyl iodide to form a sulfur salt. This sulfur salt is then hydrolyzed in the presence of an inorganic base to yield homoserine . The homoserine is further reacted with an acetic acid solution of hydrogen bromide to produce bromo-L-homoserine hydrobromide. Finally, bromo-L-homoserine hydrobromide reacts with methanol and thionyl chloride to generate this compound .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using engineered strains of Escherichia coli. These strains are metabolically engineered to enhance the production of L-homoserine, which is then chemically converted to this compound . The process includes optimizing the metabolic pathways and fermentation conditions to achieve high yields and productivity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl homoserinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl homoserinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of pharmaceuticals, agricultural chemicals, cosmetics, and fragrances.
Wirkmechanismus
The mechanism of action of Methyl homoserinate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of essential amino acids, influencing various metabolic pathways . The compound’s effects are mediated through its conversion to L-homoserine, which then participates in the synthesis of L-methionine and L-threonine . These amino acids play crucial roles in protein synthesis and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl homoserinate hydrochloride can be compared with other similar compounds, such as:
L-Homoserine: A direct precursor in the biosynthesis of essential amino acids.
L-Homoserine Lactone: Known for its role in quorum sensing in bacteria.
L-Methionine: An essential amino acid involved in protein synthesis.
The uniqueness of this compound lies in its functional versatility and its role as an intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C5H12ClNO3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
methyl 2-amino-4-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H |
InChI-Schlüssel |
UFMGWJYGVSOBAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCO)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














